Brecanavir
Overview
Description
Brecanavir is a novel protease inhibitor that has been investigated for the treatment of human immunodeficiency virus type 1 infection. It is known for its potent antiviral activity against multi-protease inhibitor-resistant human immunodeficiency virus type 1 and has shown to be significantly more effective than previously marketed protease inhibitors .
Preparation Methods
Brecanavir is synthesized through a series of chemical reactions involving the formation of a tyrosyl-based arylsulfonamide structure. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of this compound is formed by coupling a tyrosine derivative with an arylsulfonamide group.
Addition of functional groups: Various functional groups are added to the core structure to enhance its binding affinity and specificity for the human immunodeficiency virus type 1 protease enzyme.
Purification and isolation: The final product is purified and isolated using techniques such as chromatography and recrystallization.
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process includes stringent quality control measures to ensure the consistency and efficacy of the final product.
Chemical Reactions Analysis
Brecanavir undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and reduce its efficacy.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s stability and activity.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives with different pharmacological properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: In chemistry, brecanavir serves as a model compound for studying protease inhibition and the design of new antiviral agents.
Biology: In biological research, this compound is used to investigate the mechanisms of viral replication and resistance.
Medicine: In medicine, this compound has been evaluated for its efficacy in treating human immunodeficiency virus type 1 infection, particularly in patients with resistance to other protease inhibitors
Mechanism of Action
Brecanavir exerts its effects by inhibiting the human immunodeficiency virus type 1 protease enzyme. This enzyme is responsible for cleaving the gag-pol polyprotein, which is essential for the maturation of infectious viral particles. By preventing this cleavage, this compound results in the production of noninfectious, immature viral particles. The molecular targets of this compound include the active site of the human immunodeficiency virus type 1 protease enzyme, and its mechanism involves binding to this site and blocking its activity .
Comparison with Similar Compounds
Brecanavir is unique among protease inhibitors due to its high potency and efficacy against multi-protease inhibitor-resistant human immunodeficiency virus type 1. Similar compounds include:
Darunavir: Another potent protease inhibitor with activity against protease inhibitor-resistant human immunodeficiency virus type 1.
Atazanavir: A protease inhibitor used in combination with other antiretroviral agents for the treatment of human immunodeficiency virus type 1 infection.
Lopinavir: Often used in combination with ritonavir, this protease inhibitor is effective against human immunodeficiency virus type 1 but may have lower potency compared to this compound
This compound’s uniqueness lies in its ability to maintain efficacy against resistant strains of human immunodeficiency virus type 1, making it a valuable option for patients with limited treatment options.
Properties
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[1,3-benzodioxol-5-ylsulfonyl(2-methylpropyl)amino]-3-hydroxy-1-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]butan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41N3O10S2/c1-20(2)14-36(48(39,40)25-8-9-29-30(13-25)45-19-44-29)15-28(37)27(35-33(38)46-31-17-43-32-26(31)10-11-41-32)12-22-4-6-24(7-5-22)42-16-23-18-47-21(3)34-23/h4-9,13,18,20,26-28,31-32,37H,10-12,14-17,19H2,1-3H3,(H,35,38)/t26-,27-,28+,31-,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORVRJNILJXMMG-OLNQLETPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=CC=C(C=C2)CC(C(CN(CC(C)C)S(=O)(=O)C3=CC4=C(C=C3)OCO4)O)NC(=O)OC5COC6C5CCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)COC2=CC=C(C=C2)C[C@@H]([C@@H](CN(CC(C)C)S(=O)(=O)C3=CC4=C(C=C3)OCO4)O)NC(=O)O[C@H]5CO[C@@H]6[C@H]5CCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41N3O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185296 | |
Record name | Brecanavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
703.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Brecanavir inhibits the HIV viral proteinase enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles. | |
Record name | Brecanavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04887 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
313682-08-5 | |
Record name | Brecanavir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313682-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brecanavir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313682085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brecanavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04887 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Brecanavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BRECANAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E367I8C7FI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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